molecular formula C10H15NO B13096904 3-methoxy-2-methyl-4,5,6,7-tetrahydro-1H-indole CAS No. 354580-26-0

3-methoxy-2-methyl-4,5,6,7-tetrahydro-1H-indole

Cat. No.: B13096904
CAS No.: 354580-26-0
M. Wt: 165.23 g/mol
InChI Key: XXBCIBQRAHAPFW-UHFFFAOYSA-N
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Description

3-Methoxy-2-methyl-4,5,6,7-tetrahydro-1H-indole is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . Its structure is based on the indole scaffold, a privileged structure in medicinal chemistry and natural product synthesis, where it is fused to a partially saturated cyclohexene ring . The indole core is a near-ubiquitous component in biologically active compounds and is found in everything from the essential amino acid tryptophan to potent alkaloids and pharmaceutical agents . This specific tetrahydroindole derivative, characterized by methoxy and methyl substituents, serves as a valuable synthetic building block for researchers. Indole derivatives are extensively used in the synthesis of various heterocyclic compounds via multicomponent reactions and are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties . As a substituted, partially saturated indole, this compound offers a versatile and complex scaffold for chemical exploration. It is particularly useful in pharmaceutical research and development for the construction of novel molecular entities, the study of structure-activity relationships, and as a precursor in the synthesis of more complex natural product analogs . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

354580-26-0

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

3-methoxy-2-methyl-4,5,6,7-tetrahydro-1H-indole

InChI

InChI=1S/C10H15NO/c1-7-10(12-2)8-5-3-4-6-9(8)11-7/h11H,3-6H2,1-2H3

InChI Key

XXBCIBQRAHAPFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)CCCC2)OC

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling and Alkylation

One widely reported method uses palladium-catalyzed reactions to functionalize indole derivatives:

  • Procedure : Indole is reacted with a methoxy-substituted bromide (e.g., 4-bromoanisole) in the presence of a palladium catalyst such as Pd(OAc)2, a base (e.g., K2CO3), and phase-transfer catalysts (e.g., BnBu3NCl) in toluene under an inert atmosphere with reflux conditions.
  • Outcome : This leads to the formation of 3-methoxy-substituted indole derivatives.
  • Reference Conditions : Reaction at 80 °C under argon overnight, followed by workup involving extraction and chromatographic purification.

Methylation at the 2-Position

  • Approach : The 2-methyl group is introduced by alkylation of the indole nitrogen or direct substitution at the 2-position using methylating agents under basic conditions.
  • Typical Reagents : Methyl iodide or methyl bromide in the presence of a base.
  • Control : Reaction conditions such as temperature and solvent (e.g., DMF or DMSO) are optimized to favor selective methylation.

Partial Saturation to Tetrahydroindole

  • Hydrogenation : The aromatic indole ring is partially reduced to the tetrahydroindole structure by catalytic hydrogenation.
  • Catalysts : Commonly used catalysts include palladium on carbon (Pd/C) under hydrogen atmosphere.
  • Conditions : Mild pressure and temperature are maintained to avoid over-reduction.
  • Outcome : Saturation occurs at the 4,5,6,7-positions, preserving the nitrogen heterocycle.

Alternative Synthetic Routes

  • Cyclization and Ring Closure : Some methods involve cyclization of substituted cyclohexanone derivatives with hydrazine or phenylhydrazine to form the tetrahydroindole core.
  • Example : Reaction of cyclohexanone derivatives containing 1,3-dicarbonyl moieties with hydrazine hydrate in methanol under reflux yields tetrahydroindole derivatives.

Reaction Conditions and Optimization

Step Reagents/Conditions Yield (%) Notes
Palladium-catalyzed coupling Pd(OAc)2 (5 mol%), K2CO3 (3 equiv), toluene, reflux under Ar, overnight ~57-65 Requires inert atmosphere, careful workup
Methylation Methyl iodide, base (e.g., K2CO3), DMF, room temp to 60 °C 60-75 Selectivity critical for 2-position
Hydrogenation Pd/C, H2 gas, mild pressure, room temp to 50 °C 70-80 Partial saturation, avoid over-reduction
Cyclization (alternative) Cyclohexanone derivative + hydrazine hydrate, methanol, reflux 60-65 Multi-step synthesis, moderate yield

Research Findings and Analytical Data

  • Spectroscopic Confirmation : The final compound is confirmed by NMR (1H and 13C), FTIR, and high-resolution mass spectrometry (HRMS). For example, characteristic NMR signals include singlets corresponding to methoxy protons and methyl groups, and multiplets for the tetrahydroindole ring protons.
  • Purity and Yield : Optimization of reaction time, temperature, and solvent is crucial to maximize yield and purity, with typical yields ranging from 57% to 80% depending on the step and method.
  • Reaction Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and product purity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Disadvantages
Palladium-Catalyzed Coupling Indole + methoxy bromide Pd(OAc)2, K2CO3, toluene, reflux, inert gas High selectivity, moderate yield Requires expensive catalyst
Methylation Methoxy-indole derivative Methyl iodide, base, DMF Straightforward, good yield Possible over-alkylation
Catalytic Hydrogenation Methylated indole Pd/C, H2, mild conditions Efficient partial saturation Risk of over-reduction
Cyclization of Cyclohexanone Cyclohexanone derivatives Hydrazine hydrate, methanol, reflux Alternative route, accessible Multi-step, moderate yields

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-2-Methyl-4,5,6,7-Tetrahydro-1H-Indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biological Activities

Research has demonstrated that 3-methoxy-2-methyl-4,5,6,7-tetrahydro-1H-indole exhibits notable biological activities:

  • Anticancer Activity : The compound has been studied for its potential as an anticancer agent. It interacts with specific genes and proteins involved in cancer cell growth and survival. Studies suggest that derivatives of indole compounds can have significant cytotoxic effects against various human cancer cell lines .
  • Neuroprotective Effects : Some studies indicate that compounds with indole structures may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .
  • Antimicrobial Properties : The indole nucleus is known for its antimicrobial activity. Compounds similar to 3-methoxy-2-methyl-4,5,6,7-tetrahydro-1H-indole have shown efficacy against various microbial strains .

Synthetic Routes

Several synthetic methods have been developed for producing 3-methoxy-2-methyl-4,5,6,7-tetrahydro-1H-indole:

  • One-Pot Synthesis : This method allows for the efficient production of the compound through a series of reactions that can be conducted sequentially without isolating intermediates.
  • Multistep Synthesis : Involves multiple reaction steps to construct the complex indole framework. This approach often requires careful optimization of reaction conditions to achieve high yields.

Case Study 1: Anticancer Activity

A study explored the anticancer potential of various indole derivatives, including 3-methoxy-2-methyl-4,5,6,7-tetrahydro-1H-indole. The results indicated that certain substitutions on the indole ring significantly enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was linked to the inhibition of specific signaling pathways involved in cell proliferation .

Case Study 2: Neuroprotection

Research investigating the neuroprotective effects of indole derivatives found that compounds similar to 3-methoxy-2-methyl-4,5,6,7-tetrahydro-1H-indole showed promise in protecting neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative disorders like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 3-Methoxy-2-Methyl-4,5,6,7-Tetrahydro-1H-Indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Analogues

2-Phenyl-4,5,6,7-Tetrahydro-1H-Indole Derivatives

The 2-phenyltetrahydroindole scaffold (e.g., compound 39 ) has emerged as a potent anti-HCV chemotype. Key findings include:

  • Activity : Compound 39 (unsubstituted 2-phenyl, N-benzyl) exhibits EC₅₀ values of 7.9 µM (HCV gt 1b) and 2.6 µM (gt 2a), with a selectivity index (SI) >32 .
  • Substituent Effects: Para-Substituted Phenyl Groups: Derivatives with electron-withdrawing groups (e.g., 40: NO₂) or electron-donating groups (e.g., 42: OCH₃) retain activity but show reduced potency compared to 39 (EC₅₀: 15.0 µM and 11.8 µM for gt 1b, respectively) . Ortho/Meta-Substituted Phenyl Groups: Steric hindrance from ortho-substituents (e.g., 43: o-OH) increases cytotoxicity (CC₅₀ = 48.9 µM), while meta-substituents (e.g., 35) reduce activity .
N-Substituted Tetrahydroindoles
  • N-Benzyl vs. Non-Aromatic Groups: N-Benzyl derivatives (e.g., 39, 40, 42) exhibit high anti-HCV activity (SI >10), whereas non-aromatic N-substituents (e.g., 37, 38) abolish activity in gt 1b . 3-Methoxy-2-Methyl Analogs: The absence of an N-benzyl group in 3-methoxy-2-methyl-tetrahydroindole may limit its anti-HCV activity, as observed in compounds lacking this moiety .
3-Position Substitution
  • Methoxy Group Impact : In 2-phenyltetrahydroindoles, para-methoxy substitution (42 ) retains activity but reduces potency compared to unsubstituted phenyl (39 ). For 3-methoxy-2-methyl derivatives, the methoxy group may enhance solubility or modulate electronic effects but could introduce steric clashes in target binding .

Key Observations :

  • Steric Effects : Ortho-substituents (e.g., 43 ) increase toxicity, suggesting that the 3-methoxy group in the target compound may similarly impact safety .
  • Electronic Effects : Electron-donating groups (e.g., OCH₃) at para positions retain activity but reduce potency compared to unsubstituted analogs .

Mechanism of Action

  • 3-Methoxy-2-Methyl Analogs : Likely share this undetermined mechanism, but the methyl group may alter pharmacokinetic properties (e.g., metabolic stability) .

Biological Activity

3-Methoxy-2-methyl-4,5,6,7-tetrahydro-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C10H13N
  • Molecular Weight : 149.22 g/mol
  • CAS Number : 763916-91-2

Antioxidant Activity

Research indicates that indole derivatives exhibit notable antioxidant properties. The presence of the methoxy group in 3-methoxy-2-methyl-4,5,6,7-tetrahydro-1H-indole enhances its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .

Neuroprotective Effects

The compound has been studied for its neuroprotective capabilities. It acts as an acetylcholinesterase inhibitor, which is beneficial in treating neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that it can significantly inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in the brain .

Antimicrobial Activity

3-Methoxy-2-methyl-4,5,6,7-tetrahydro-1H-indole has demonstrated antimicrobial properties against various bacterial strains. Its efficacy was evaluated through Minimum Inhibitory Concentration (MIC) assays, where it showed promising results against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The biological activity of 3-methoxy-2-methyl-4,5,6,7-tetrahydro-1H-indole can be attributed to its structural features:

Substituent Effect on Activity
Methoxy groupEnhances antioxidant and neuroprotective properties
Methyl groupContributes to overall stability and lipophilicity

Study 1: Neuroprotective Properties

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the neuroprotective effects of various indole derivatives. They found that 3-methoxy-2-methyl-4,5,6,7-tetrahydro-1H-indole exhibited significant inhibition of acetylcholinesterase with an IC50 value of approximately 0.45 µM. This suggests its potential as a therapeutic agent for Alzheimer's disease .

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated an MIC value of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent .

Q & A

Q. What synthetic methodologies are effective for preparing 3-methoxy-2-methyl-4,5,6,7-tetrahydro-1H-indole?

A two-step, one-pot Sonogashira cross-coupling/5-endo-dig cyclization strategy enables efficient synthesis of this scaffold. Key steps include palladium-catalyzed coupling of terminal alkynes with bromoarenes, followed by cyclization under mild conditions (e.g., Pd(PPh₃)₄, DMF/PEG-400 solvent). This method tolerates diverse substituents at C-2 and N-1 positions and achieves gram-scale yields (72–89%) .

Q. How is structural characterization performed for this compound and its analogs?

Nuclear magnetic resonance (¹H/¹³C NMR), high-resolution mass spectrometry (HRMS), and liquid chromatography–mass spectrometry (LC-MS) are standard. For example, ¹H NMR in DMSO-d₆ resolves methoxy protons at δ 3.7–3.8 ppm and methyl groups at δ 2.1–2.3 ppm. HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 204.1384 for C₁₁H₁₇NO) .

Q. What in vitro assays are used for preliminary antiviral activity screening?

HCV subgenomic replicon systems (e.g., Huh7/Rep-Feo1b cells) quantify replication inhibition via luciferase activity. Compounds are tested at 0.78–50 µM for 48 hours, with EC₅₀ values calculated using GraphPad Prism. Cytotoxicity is assessed in parallel using CellTiter 96® assays to determine selectivity indices (SI = CC₅₀/EC₅₀) .

Advanced Research Questions

Q. How do structural modifications influence antiviral activity and toxicity?

  • N-Substituents : N-Benzyl groups enhance activity (e.g., derivative 39: EC₅₀ = 7.9 µM in HCV gt1b), while non-aromatic substitutions (e.g., cyclohexyl) abolish potency .
  • C-2 Aryl Groups : Unsubstituted phenyl maximizes activity; para-NO₂ or -OCH₃ reduces efficacy by 3–5×. Meta-disubstitution (e.g., 35) increases cytotoxicity (CC₅₀ <25 µM) .
  • Core Saturation : Tetrahydroindole outperforms fully aromatic indoles in SI values (>10 vs. <5) .

Q. How to address discrepancies between enzymatic and cellular activity data?

Derivatives showing cellular activity (e.g., EC₅₀ = 3.13 µM) but no inhibition of NS5B polymerase or NS3 helicase (IC₅₀ >500 µM) suggest off-target mechanisms. Follow-up strategies include:

  • RNAi knockdown of host factors (e.g., cyclophilins).
  • Transcriptomic profiling (qRT-PCR) of treated replicon cells to identify dysregulated pathways .

Q. What experimental designs optimize selectivity against host targets?

  • Toxicity Mitigation : Replace ortho-OH substituents (e.g., 43, CC₅₀ = 22 µM) with halogens or methyl groups.
  • Dose Escalation : Test compounds in primary hepatocytes to exclude cell-line-specific toxicity .

Q. How to scale synthesis for preclinical studies?

The one-pot method is scalable to multigram quantities by optimizing catalyst loading (1–2 mol% Pd) and solvent ratios (DMF:PEG-400 = 3:1). Post-reaction purification uses silica gel chromatography (hexane:EtOAc = 4:1) .

Q. What strategies identify novel molecular targets?

  • Thermal Shift Assays : Monitor protein thermal stability shifts upon compound binding.
  • Chemical Proteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS .

Q. How to validate mechanism-of-action hypotheses?

  • Dual-Luciferase Assays : Test effects on HCV IRES-mediated translation (e.g., pClneo-Rluc-IRES-Fluc construct).
  • Host Factor Modulation : Treat cells with NF-κB or COX-2 reporter plasmids to assess off-target immune effects .

Q. What computational tools support lead optimization?

Molecular docking (AutoDock Vina) against unresolved HCV targets (e.g., NS4B) or host proteins (e.g., miR-122) can prioritize derivatives. Molecular dynamics (MD) simulations (50–100 ns) validate binding mode stability .

Data Contradiction Analysis

  • Case Study : Derivative 31 showed anti-HCV activity (EC₅₀ = 12.4 µM) but inhibited NS3 helicase ATPase only at 420 µM.
    • Resolution : Activity may stem from RNA-binding disruption rather than direct enzyme inhibition. Testing RNA electrophoretic mobility shift assays (EMSAs) clarifies this .

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